Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Overview
Description
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Pyrazole Formation: The brominated pyridine is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Esterification: The resulting pyrazole derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Typical conditions involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of this compound make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of a pyrazole ring.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Contains a pyrimidine ring and is used for its anti-fibrotic activity.
Indole Derivatives: Compounds like (E)-ethyl 4-((1H-indol-3-yl)diazenyl)benzoate, which have diverse biological activities.
Uniqueness
Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is unique due to the combination of its bromopyridine and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUZGPCDKSXHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674954 | |
Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-72-9 | |
Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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